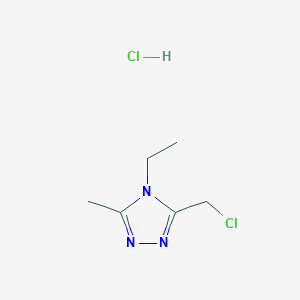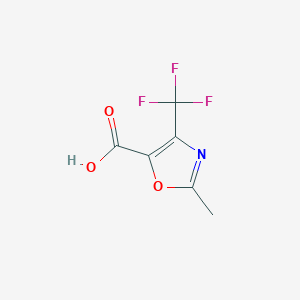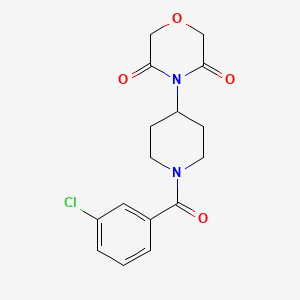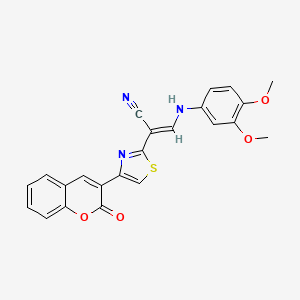
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H17N3O4S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Labeling of Biomolecules
Coumarin derivatives are widely used as natural fluorophores due to their ability to emit fluorescence upon excitation with ultraviolet light. This property makes them valuable tools for labeling biomolecules, allowing for the visualization and tracking of biological processes .
Metal Ion Detection
The fluorescent properties of coumarins can be harnessed for the detection of metal ions. This application is particularly useful in environmental monitoring and the study of metal-related biological systems .
Microenvironment Polarity Detection
Coumarins can be used to detect the polarity of microenvironments, which is essential in understanding the behavior of molecules in various biological contexts .
pH Detection
The fluorescence of coumarin derivatives can change in response to the pH of their environment, making them excellent indicators for pH detection in chemical and biological research .
Pharmacological Applications
Coumarin derivatives exhibit a range of biological activities, including antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial effects. These properties have led to their use in the development of various pharmacological agents .
Therapeutic Effects
Due to their diverse pharmacological and biological effects, coumarins are used in medicine for their anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective properties .
Synthesis of Fluorescent Probes
Coumarin-based fluorescent probes are increasingly used in biochemistry, environmental protection, and disease prevention. They are employed in various light-emitting mechanisms, such as Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET) .
Medicinal Chemistry
The unique structure of coumarins facilitates binding to various targets, making them significant scaffolds in medicinal chemistry. They are involved in the treatment of neurodegenerative diseases, cancer, inflammation, and more .
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-28-20-8-7-16(10-21(20)29-2)25-12-15(11-24)22-26-18(13-31-22)17-9-14-5-3-4-6-19(14)30-23(17)27/h3-10,12-13,25H,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYZWKXULUQQSY-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

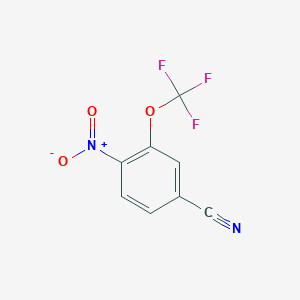
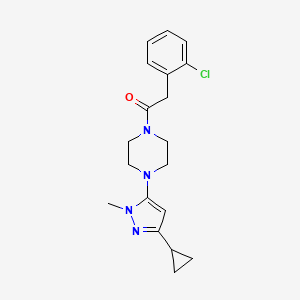
![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)
![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)
![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)
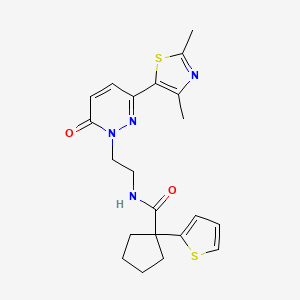
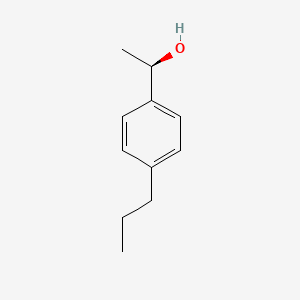

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)
